molecular formula C7H11N5 B111183 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile CAS No. 113513-27-2

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

Cat. No. B111183
CAS RN: 113513-27-2
M. Wt: 165.2 g/mol
InChI Key: AALOEZGCFHDEHM-UHFFFAOYSA-N
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Description

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile (5-APPCN) is an organic compound that has been studied for its potential applications in various fields of science. 5-APPCN is a relatively new compound, and its properties and effects are still being investigated.

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The chemistry of pyrazoline derivatives, including 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, is a rich field due to the compound's potential as a building block for the synthesis of heterocyclic compounds. These compounds are valued for their broad applicability in medicinal chemistry, showcasing a range of biological activities. The synthesis of pyrazoline derivatives has been explored to yield compounds with significant anticancer activities, emphasizing the role of pyrazoline as an electron-rich nitrogen carrier with dynamic applications (Ray et al., 2022). Moreover, the exploration of pyrazolines in therapeutic applications further highlights their importance, with various derivatives found to possess diverse biological properties, stimulating ongoing research (Shaaban et al., 2012).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

In the synthesis of pyrazolo[1,5-a]pyrimidines, the regio-orientation and regioselectivity of reactions involving aminopyrazoles, such as 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, are crucial. These reactions, especially with 1,3-bielectrophilic reagents, lead to controversies in literature due to the comparable nucleophilicity of the exocyclic and endocyclic NH groups. Understanding these processes is vital for clarifying the structural assignments of the resulting compounds, with implications for their pharmacological applications (Mohamed & Mahmoud, 2019).

Pharmaceutical and Biological Applications

Pyrazoline and its derivatives are recognized for their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This diversity underscores the compound's versatility in drug development, offering a promising scaffold for the design of new therapeutic agents (Ganguly & Jacob, 2017). The compound's utility in synthesizing heterocycles, such as pyrazolo-imidazoles, thiazoles, and other classes, further illustrates its critical role in medicinal chemistry, underlining the ongoing need for innovative transformations to develop new pharmacological agents (Gomaa & Ali, 2020).

properties

IUPAC Name

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALOEZGCFHDEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=NN1)N)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368490
Record name 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

CAS RN

890609-52-6
Record name 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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